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N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with an acetamide group. Its chemical formula is , with a molecular weight of approximately 196.68 g/mol. This compound is a white to yellow solid, soluble in water, and has been studied for its potential pharmacological properties, particularly in the context of pain management and anti-inflammatory effects.
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Research indicates that N-(piperidin-4-yl)acetamide hydrochloride exhibits notable biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This inhibition is associated with potential therapeutic effects in treating pain and inflammation . The compound's ability to modulate biochemical pathways suggests its relevance in pharmacological applications aimed at managing various conditions related to pain and inflammation.
The synthesis of N-(piperidin-4-yl)acetamide hydrochloride can be achieved through several methods:
N-(piperidin-4-yl)acetamide hydrochloride has potential applications in:
Studies have shown that N-(piperidin-4-yl)acetamide hydrochloride interacts with various biological targets, particularly enzymes involved in lipid metabolism and inflammation pathways. Its inhibition of soluble epoxide hydrolase is particularly noteworthy, as this enzyme plays a critical role in the metabolism of fatty acids and the regulation of inflammatory responses . Further interaction studies are necessary to fully elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with N-(piperidin-4-yl)acetamide hydrochloride. Here are some notable examples:
N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structural configuration that allows for selective inhibition of soluble epoxide hydrolase, distinguishing it from other similar compounds that may target different pathways or exhibit varied pharmacological profiles. Its potential therapeutic applications in pain management further highlight its significance in medicinal chemistry.